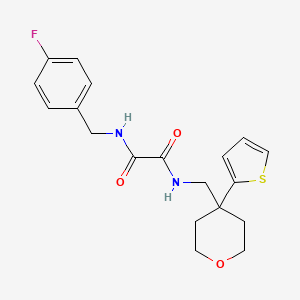

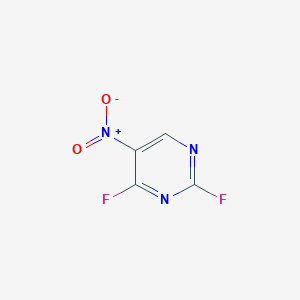

![molecular formula C21H18N2O2S B2836883 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide CAS No. 865545-42-2](/img/structure/B2836883.png)

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring and the amide group. The benzothiazole ring is aromatic, which means it is stable and can participate in pi stacking interactions. The amide group can participate in hydrogen bonding due to the presence of the carbonyl oxygen and the amide nitrogen .Chemical Reactions Analysis

Benzothiazoles and their derivatives have been found to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzothiazole ring would likely make the compound relatively stable and resistant to oxidation. The amide group could allow the compound to participate in hydrogen bonding, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research into benzothiazole derivatives, including compounds structurally related to N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide, has demonstrated their potential as antimicrobial agents. Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, revealing variable and modest activity against bacteria and fungi, showcasing the antimicrobial potential of benzothiazole derivatives (Patel, Agravat, & Shaikh, 2011). Additionally, Desai et al. (2013) focused on the synthesis and antimicrobial screening of thiazole ring-incorporating benzamide derivatives, finding them effective against various bacterial and fungal infections, indicating their utility in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

The benzothiazole moiety is a focus in anticancer drug design due to its promising cytotoxic activity against cancer cell lines. Havrylyuk et al. (2010) reported the synthesis of novel 4-thiazolidinones with a benzothiazole moiety, which showed significant anticancer activity in vitro. This study highlights the potential of benzothiazole derivatives in anticancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Photodynamic Therapy and Optical Studies

Prabukanthan et al. (2020) synthesized a heterocyclic compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA), and conducted a comprehensive study on its crystal structure, optical properties, thermal stability, and biological activities, including antibacterial and antifungal activities. The compound also demonstrated significant second harmonic generation efficiency, indicating its potential in nonlinear optical applications and photodynamic therapy (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Material Science and Catalysis

Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the utility of benzothiazole derivatives in material science and catalytic processes (Ghorbanloo & Alamooti, 2017).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. Benzothiazoles and their derivatives have been found to have various biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities . The specific mechanism of action would depend on the target of the compound.

Propiedades

IUPAC Name |

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-3-23-18-12-11-14-7-4-5-10-17(14)19(18)26-21(23)22-20(24)15-8-6-9-16(13-15)25-2/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAWXVGYYPODNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

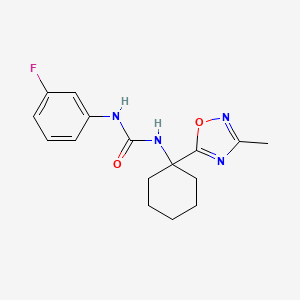

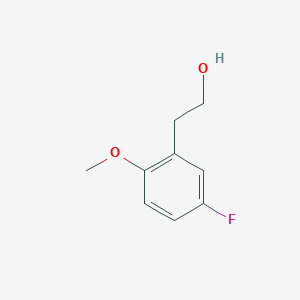

![N-(4-methylcyclohexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2836801.png)

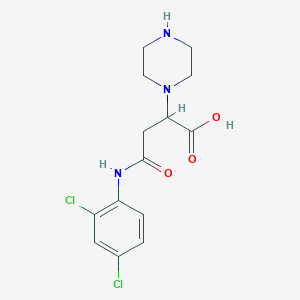

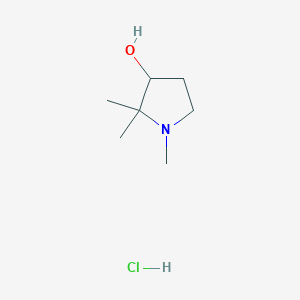

![N-[2-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2836806.png)

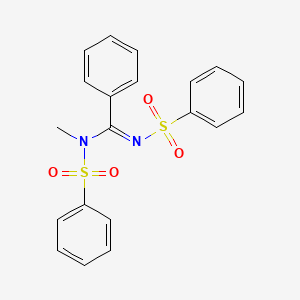

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)

![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)

![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2836816.png)

![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)

![N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2836821.png)